molecular formula C17H18N2O2 B2417725 N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline CAS No. 331460-23-2

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline

Cat. No. B2417725
CAS RN: 331460-23-2
M. Wt: 282.343
InChI Key: FRUSCHINENZAQR-LDADJPATSA-N
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Description

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline, commonly known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMA is a derivative of aniline and is synthesized through a multistep process.

Scientific Research Applications

Crystal Structures and Basic Heterocyclic Imino Structures

  • The study by Su et al. (2013) explored compounds with basic heterocyclic imino structures, showcasing similarities in planar backbones and differences in heteroatoms in the heterocyclic rings, which could be relevant to understanding the structural properties of N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline (Su et al., 2013).

Chemical Reactions and Methylating Agents

  • Research by Selva et al. (2003) discussed the chemoselectivity of dimethyl carbonate as a methylating agent for functionalized anilines, potentially relevant for understanding the reactivity of this compound (Selva et al., 2003).

Rearrangements and Reactions

  • Tabolin et al. (2014) examined rearrangements of N-oxyenamines and related reactions, which could provide insights into the reactivity and transformation pathways of similar compounds (Tabolin et al., 2014).

Corrosion Inhibition and Material Properties

  • A study by Hengliang Wang et al. (2006) on bipyrazolic-type organic compounds, which include similar structural elements, investigated their potential activity as corrosion inhibitors, offering insights into the material properties of related compounds (Hengliang Wang et al., 2006).

Optical Properties and Synthesis

  • The synthesis and optical properties of related organic materials, as discussed by Shili et al. (2020), could provide a framework for understanding the synthesis process and optical characteristics of this compound (Shili et al., 2020).

Non-Linear Optical (NLO) Applications

  • Draguta et al. (2015) explored new organic binary solids with phenolic coformers for NLO applications, potentially relevant for understanding the non-linear optical applications of related compounds (Draguta et al., 2015).

Characterization and Stability Studies

  • The characterization of pentazole anion in methanol, as investigated by Xu Bing-tao et al. (2017), might offer relevant insights into the stability and characterization methods suitable for this compound (Xu Bing-tao et al., 2017).

Spectroelectrochemical Studies

  • Planes et al. (2014) conducted spectroelectrochemical studies on poly(N-methylaniline) formation, redox behaviour, and degradation, which might be pertinent for understanding the electrochemical properties of similar compounds (Planes et al., 2014).

properties

IUPAC Name

[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-4-8-15(9-5-13)17(20)21-18-12-14-6-10-16(11-7-14)19(2)3/h4-12H,1-3H3/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUSCHINENZAQR-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324788
Record name [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

331460-23-2
Record name [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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